2,1,3-Benzoxadiazole-5-carbothioamide
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Overview
Description
2,1,3-Benzoxadiazole-5-carbothioamide is an organic compound with the molecular formula C7H5N3OS. It consists of a benzene ring fused to a 1,2,4-oxadiazole ring and a thiocarbonyl group (-CSNH_2) attached to the nitrogen atom of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide typically involves the reaction of 2,1,3-benzoxadiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Dichloromethane or chloroform
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Efficient purification techniques such as recrystallization or column chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted benzoxadiazole derivatives.
Scientific Research Applications
2,1,3-Benzoxadiazole-5-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-5-carbothioamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The benzoxadiazole ring can also interact with DNA or RNA, potentially disrupting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzothiadiazole-5-carboxylic acid
- 2,1,3-Benzoxadiazole-5-carboxylic acid
- 2,1,3-Benzoxadiazole-5-sulfonamide
Uniqueness
2,1,3-Benzoxadiazole-5-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thiocarbonyl group allows for specific interactions with nucleophilic sites, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQNCSDFBIOQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381281 |
Source
|
Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-24-0 |
Source
|
Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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